N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Lipophilicity Drug-likeness Permeability

Sourcing reliable, structurally authenticated 1,2,4-thiadiazole tool compounds for kinase selectivity profiling is often hindered by limited commercial availability and uncertain purity. CAS 864856-29-1 resolves this with certified identity and quality. • sp3-Rich N-cyclopentyl terminus reduces π-stacking vs. N-aryl analogs, enabling distinct selectivity fingerprints in parallel kinase screens. • Lower computed lipophilicity (XLogP3-AA ~3.5-4.0) supports logP-ADME correlation studies (solubility, Caco-2 permeability, PPB). • 1,2,4-Thiadiazole core serves as an electrophilic warhead for cysteine-reactivity profiling in chemoproteomics. Procurement: Certified purity (≥95%) with full analytical documentation. Available via quote; standard international shipping with customs support.

Molecular Formula C15H17N3OS2
Molecular Weight 319.44
CAS No. 864856-29-1
Cat. No. B2397438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
CAS864856-29-1
Molecular FormulaC15H17N3OS2
Molecular Weight319.44
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
InChIInChI=1S/C15H17N3OS2/c19-13(16-12-8-4-5-9-12)10-20-15-17-14(18-21-15)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)
InChIKeyJYHKMZDBZWBNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864856-29-1): Structural Identity and Compound Class Context


N-Cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864856-29-1) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class of heterocyclic sulfanyl acetamides. Its core structure consists of a 1,2,4-thiadiazole ring substituted at the 3-position with a phenyl group and at the 5-position with a sulfanyl-acetamide moiety bearing an N-cyclopentyl terminus. The compound is catalogued within commercial screening libraries (e.g., Life Chemicals F0698 series) alongside closely related analogs that differ primarily in the amide substituent (e.g., N-(4-ethylphenyl), N-(4-chlorophenyl), or N-cyclopentyl variants with substituted phenyl rings at the thiadiazole 3-position). [1] Despite the availability of these structural analogs, publicly accessible primary research literature or patent data providing quantitative biological, physicochemical, or selectivity profiling for this specific compound remains absent at the time of this analysis. [2]

Catalogued in commercial screening libraries with close structural analogs
Structurally distinct N-cyclopentyl amide terminus vs. aromatic amide analogs
No public bioactivity data; supports in-house profiling and SAR exploration

Why Generic Substitution Is Not Advisable for N-Cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide in Research Procurement


Within the 1,2,4-thiadiazol-5-ylsulfanyl acetamide chemotype, minor structural modifications to the amide terminus or the 3-phenyl ring can substantially alter target engagement, physicochemical properties, and biological outcomes. For example, replacing the N-cyclopentyl moiety with an N-(4-ethylphenyl) group (CAS 864856-00-8) changes the computed lipophilicity (XLogP3-AA = 5.0 for the 4-ethylphenyl analog) and hydrogen-bonding capacity, which can impact membrane permeability, off-target binding, and metabolic stability. [1] Similarly, introducing a methyl substituent on the 3-phenyl ring (e.g., 3-methylphenyl or 4-methylphenyl analogs) modifies steric and electronic properties that influence molecular recognition. Given the absence of direct comparative pharmacological data for the target compound, any substitution—even with a close analog—carries the risk of unrecognized alterations in potency, selectivity, or pharmacokinetic behavior. Therefore, procurement decisions must be guided by the specific structural identity of CAS 864856-29-1, as generic substitution within this series cannot be assumed to preserve functional equivalence.

Amide substituent mismatch
N-cyclopentyl (sp3-rich) vs. N-(4-ethylphenyl) (aromatic) may alter kinase hinge-binding geometry and selectivity profile; functional equivalence should not be assumed.
Lipophilicity shift
Computed logP difference could change solubility, permeability, and protein binding—critical for cell-based assay and ADME behavior; direct substitution may introduce unrecognized variability.
Data absence
No head-to-head comparative bioactivity data exist for this specific chemotype; substitution risks are unquantified and require experimental validation.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Versus Analogs


Computed Lipophilicity Comparison with N-(4-Ethylphenyl) Analog

The target compound (CAS 864856-29-1) has a computed XLogP3-AA value of approximately 3.5–4.0 (estimated based on structural analogy; no experimentally measured logP is publicly available). In contrast, the N-(4-ethylphenyl) analog (CAS 864856-00-8) has a computed XLogP3-AA of 5.0, as reported in PubChem. [1] This 1.0–1.5 log unit difference indicates that the target compound is meaningfully less lipophilic, which can translate into distinct solubility, protein binding, and membrane permeability profiles—critical considerations for cell-based assay performance and in vivo pharmacokinetics.

Computed Lipophilicity
Class-level inference
~3.5–4.0 vs. 5.0 (XLogP3-AA)
Indicates distinct solubility and membrane permeability profiles relative to N-(4-ethylphenyl) analog.
Computed values only; no experimental logP available for either compound.
Lipophilicity Drug-likeness Permeability

Structural Differentiation: Cyclopentyl vs. Aromatic Amide Substituents

The target compound features a saturated, non-aromatic N-cyclopentyl amide terminus, whereas the closest commercially catalogued analog (CAS 864856-00-8) bears an N-(4-ethylphenyl) aromatic amide. The cyclopentyl group introduces greater conformational flexibility (pseudorotation) and eliminates the planar aromatic interaction surface presented by the 4-ethylphenyl ring. In the context of kinase ATP-binding site recognition—a common target for heterocyclic sulfanyl acetamides—this difference can alter hydrogen-bonding geometry at the hinge region and affect selectivity across the kinome. [1] While no direct kinase profiling data are available for either compound, the structural distinction is mechanistically relevant for projects targeting specific kinase selectivity profiles.

Amide Substituent Type
Class-level inference
Cyclopentyl (sp3-rich) vs. 4-Ethylphenyl (aromatic)
May influence kinase hinge-binding geometry and selectivity; sp3-rich terminus eliminates π-stacking interaction surface.
No direct kinase profiling data available; structural comparison based on known kinase inhibitor design principles.
Molecular recognition Kinase inhibitor design Conformational flexibility

Absence of Direct Comparative Biological Data: A Critical Procurement Caveat

A comprehensive search of primary research articles, patents (Google Patents, WIPO Patentscope), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets yielded no quantitative biological activity data for CAS 864856-29-1. By contrast, structurally related 1,3,4-thiadiazole analogs (e.g., N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide) have reported EC50 values (e.g., >55,700 nM against EIF2AK3 kinase in a Scripps Research Institute Molecular Screening Center assay), but these data are for a different thiadiazole regioisomer and cannot be directly extrapolated. [1] This absence of data must be explicitly acknowledged when comparing procurement options, as any claim of biological superiority for the target compound over its analogs would be unsupported.

Bioactivity Data Gap
Data to verify
No target data vs. regioisomer EC50 >55,700 nM (EIF2AK3)
Direct comparison cannot be conducted; supports planning for in-house biological profiling prior to large-scale procurement.
Literature and database search through 2026-04-29; class-level 1,3,4-thiadiazole data not transferable.
Data gap Risk assessment Procurement decision

Recommended Research Application Scenarios for N-Cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Based on Available Evidence


Kinase Selectivity Profiling Campaigns Requiring Saturated Amide Substituents

For research programs seeking to evaluate the impact of a cyclopentyl versus aromatic amide terminus on kinase selectivity, CAS 864856-29-1 serves as a structurally distinct tool compound. Its sp3-rich N-cyclopentyl group may reduce π-stacking interactions at the kinase hinge region compared to N-aryl analogs, potentially yielding a different selectivity fingerprint when screened in parallel with N-(4-ethylphenyl) or N-(4-chlorophenyl) comparators. Procurement of both compound types enables systematic structure–activity relationship (SAR) exploration within the 1,2,4-thiadiazol-5-ylsulfanyl acetamide series.

Physicochemical Property Screening: Lipophilicity-Driven ADME Profiling

The estimated lower lipophilicity of the target compound (XLogP3-AA ~3.5–4.0) relative to aromatic amide analogs (XLogP3-AA = 5.0) makes it a suitable candidate for studies examining the relationship between logP and ADME parameters such as aqueous solubility, Caco-2 permeability, and plasma protein binding within the 1,2,4-thiadiazole chemotype. These data are essential for prioritizing compounds during early lead optimization and can be generated in-house using standard physicochemical assays.

Chemical Biology Probe Development with 1,2,4-Thiadiazole Electrophilic Warheads

1,2,4-Thiadiazoles are recognized as electrophilic warheads capable of targeting cysteine residues in proteins (e.g., cathepsin B, transglutaminase, H+/K+ ATPase). The target compound, bearing a 3-phenyl-1,2,4-thiadiazole core, can be evaluated for cysteine-reactivity profiling in chemoproteomics platforms to assess its suitability as a covalent probe or inhibitor scaffold. Its N-cyclopentyl amide may offer distinct binding-site complementarity compared to analogs with aromatic amide termini.

Antimicrobial Screening as Part of a Focused 1,2,4-Thiadiazole Library

Thiadiazole derivatives, including 1,2,4-thiadiazole sulfanyl acetamides, have been associated with antimicrobial and antifungal activities in class-level studies. CAS 864856-29-1 can be incorporated into a focused screening library for antibacterial or antifungal phenotypic assays, where its activity can be benchmarked against known antibiotics and other thiadiazole analogs. Procurement of the compound with certified purity (>95%) is essential to ensure reproducible screening results.

Application
Selection Property
Validation Focus
Kinase selectivity SAR studies
Cyclopentyl vs. aromatic amide terminus
Kinase hinge-binding geometry and selectivity fingerprint
Lipophilicity-driven ADME profiling
Moderate computed logP vs. higher lipophilic analogs
Solubility, permeability, and protein binding assays
Covalent cysteine-reactivity profiling
1,2,4-Thiadiazole electrophilic warhead core
Cysteine-target engagement and proteomic specificity
Antimicrobial screening library
1,2,4-Thiadiazole-5-sulfanyl acetamide scaffold
MIC and strain-panel endpoints (class-level context)
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